27-Methyl-5,9-octacosadienoic acid
Description
Properties
CAS No. |
153081-63-1 |
|---|---|
Molecular Formula |
C29H54O2 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(5Z,9Z)-27-methyloctacosa-5,9-dienoic acid |
InChI |
InChI=1S/C29H54O2/c1-28(2)26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)31/h11,13,19,21,28H,3-10,12,14-18,20,22-27H2,1-2H3,(H,30,31)/b13-11-,21-19- |
InChI Key |
QRBQVYGYVPJGGV-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCC(=O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Synonyms |
27-methyl-5,9-octacosadienoic acid |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of 27 Methyl 5,9 Octacosadienoic Acid
Identification in Marine Organisms
The primary and, to date, only confirmed natural source of 27-Methyl-5,9-octacosadienoic acid is within the marine phylum Porifera, commonly known as sponges. These sessile, filter-feeding animals are renowned for producing a remarkable diversity of chemical compounds, including unusual fatty acids that are not typically found in other organisms.
Specific Demospongiae Species as Primary Biotic Sources
Research has pinpointed a specific species within the class Demospongiae as the definitive biological origin of 27-Methyl-5,9-octacosadienoic acid. A detailed analysis of the fatty acid composition of the marine sponge Cinachyrella aff. schulzei, a member of the Demospongiae class, led to the identification of this novel compound. This discovery underscores the role of demosponges as prolific sources of unique and structurally complex lipids.
Presence within Phospholipid Fractions of Sponge Tissues
Further investigation into the distribution of fatty acids within the tissues of Cinachyrella aff. schulzei has revealed that 27-Methyl-5,9-octacosadienoic acid is a constituent of the phospholipid fraction. Phospholipids (B1166683) are fundamental components of all cell membranes, suggesting that this particular branched-chain fatty acid is integrated into the cellular architecture of the sponge, likely influencing membrane fluidity and other biophysical properties.
Comparative Analysis of Occurrence Across Diverse Marine Biota
Despite extensive research into the lipid profiles of various marine organisms, the occurrence of 27-Methyl-5,9-octacosadienoic acid appears to be exceptionally rare. While the broader class of fatty acids to which it belongs, the demospongic acids (characterized by a Δ5,9 unsaturation), has been identified in a range of marine invertebrates beyond sponges, the specific 27-methyl branched variant has not been reported in other marine biota.
Demospongic acids, in general, are not exclusive to sponges and have been found in other marine invertebrates and even some terrestrial plants. nih.govmdpi.comresearchgate.net However, the available scientific literature to date has not documented the presence of the 27-methyl derivative of 5,9-octacosadienoic acid in organisms other than Cinachyrella aff. schulzei. This suggests a high degree of biosynthetic specificity, possibly unique to this sponge or its associated microbial symbionts. The table below provides a comparative overview of the known distribution of demospongic acids versus the highly restricted occurrence of 27-Methyl-5,9-octacosadienoic acid.
| Organism Group | Presence of General Demospongic Acids (Δ5,9) | Confirmed Presence of 27-Methyl-5,9-octacosadienoic Acid |
| Demospongiae | Widespread | Yes (Cinachyrella aff. schulzei) |
| Other Marine Invertebrates | Reported | Not Reported |
| Terrestrial Plants | Reported in some species | Not Reported |
| Marine Microorganisms | Implicated in biosynthesis | Not Reported |
| Fish | Not Reported | Not Reported |
This limited distribution highlights a significant gap in our understanding of the ecological role and evolutionary origins of this specific fatty acid. Future research, potentially employing advanced mass spectrometry and metabolomic techniques, may yet uncover its presence in other, as-yet-unexamined marine species or in the microbial communities that inhabit them.
Biosynthetic Pathways and Metabolic Intermediates of 27 Methyl 5,9 Octacosadienoic Acid
Enzymatic Processes in Marine Sponges
The de novo synthesis of 27-Methyl-5,9-octacosadienoic acid within the sponge holobiont (the sponge and its associated microbes) is not a single, simple pathway but rather a coordinated series of enzymatic reactions. The sponge host is believed to possess the machinery for chain elongation and desaturation, while the initial building blocks are often provided by its microbial symbionts. nih.gov
Elucidation of Chain Elongation Mechanisms
The construction of the long C28 carbon chain of 27-Methyl-5,9-octacosadienoic acid is accomplished through iterative cycles of two-carbon additions, a process known as chain elongation. youtube.comnih.gov This process is catalyzed by a set of enzymes known as fatty acid elongases.
The general mechanism of fatty acid chain elongation involves four key steps for each two-carbon unit added:
Condensation: An acyl-CoA primer (the growing fatty acid chain) is condensed with a malonyl-CoA molecule. researchgate.netyoutube.com This reaction extends the chain by two carbons and releases a molecule of carbon dioxide.
Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA, a reaction that typically requires NADPH as the reducing agent. youtube.com
Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA to create a double bond, forming an enoyl-CoA intermediate. youtube.com
Reduction: The enoyl-CoA is reduced again, also requiring NADPH, to yield a saturated acyl-CoA that is two carbons longer than the starting primer. youtube.com
This four-step cycle is repeated until the final chain length is achieved. youtube.com In the case of 27-Methyl-5,9-octacosadienoic acid, a shorter branched-chain fatty acid serves as the initial primer, which is then extended by microsomal enzyme systems to its final C28 length. nih.gov
Table 1: Key Enzyme Classes in Fatty Acid Elongation
| Enzyme Class | Function | Substrates/Cofactors |
|---|---|---|
| Fatty Acid Elongase | Catalyzes the multi-step process of adding two-carbon units to a growing fatty acid chain. | Acyl-CoA, Malonyl-CoA, NADPH |
| β-Ketoacyl-CoA Reductase | Reduces the β-keto group during the elongation cycle. | β-Ketoacyl-CoA, NADPH |
| β-Hydroxyacyl-CoA Dehydratase | Removes a water molecule to create a double bond. | β-Hydroxyacyl-CoA |
Characterization of Desaturase Activities Leading to 5,9-Dienoic Systems
A hallmark of demospongic acids is the presence of a non-methylene-interrupted dienoic system, most commonly with double bonds at the Δ5 and Δ9 positions. nih.gov This specific pattern is introduced by fatty acid desaturase enzymes. These enzymes are responsible for creating double bonds at specific locations along the fatty acid chain. wikipedia.org
The biosynthesis of the 5,9-diene system is believed to occur after the fatty acid has been elongated to its full length. The process involves two distinct desaturase enzymes:
Δ9-Desaturase: This enzyme first introduces a double bond between carbons 9 and 10 of the saturated C28 precursor, 27-methyloctacosanoic acid.
Δ5-Desaturase: Following the action of the Δ9-desaturase, a Δ5-desaturase acts on the resulting monounsaturated fatty acid to introduce a second double bond between carbons 5 and 6. nih.gov
This sequential action results in the characteristic (5Z,9Z) configuration. nih.govorscience.ru The existence of Δ19-desaturase activity has also been identified in sponges, indicating a diverse enzymatic toolkit for modifying long-chain fatty acids, though it is not directly involved in this specific compound's primary unsaturation pattern. nih.gov
Investigation of Branched-Chain Fatty Acid Precursors (e.g., 10-methylhexadecanoic acid)
The methyl group at the 27th position of the C29 fatty acid (formerly octacosanoic acid) suggests that the biosynthesis does not start with a simple straight-chain primer like acetyl-CoA. Instead, it is proposed that a pre-formed branched-chain fatty acid is used as the starting block for the elongation process. nih.gov
One such potential precursor is 10-methylhexadecanoic acid . nih.govlarodan.com This C17 branched-chain fatty acid could serve as the initial primer for the fatty acid elongase enzymes. Subsequent elongation cycles would add two-carbon units to the carboxyl end of this molecule, preserving the original methyl branch at what becomes the antepenultimate (ω-3) carbon in the final C29 structure. The presence of various mid-chain branched fatty acids is a common feature in demosponges, often originating from their bacterial symbionts. nih.gov
Contribution of Symbiotic Microorganisms to Fatty Acid Biosynthesis
Marine sponges are host to dense and diverse communities of microorganisms, including bacteria, archaea, and fungi, which can constitute a significant portion of the sponge's biomass. asm.orgasm.org These symbionts are metabolically versatile and are now widely believed to be the source of the unusual branched-chain precursors required for the synthesis of molecules like 27-Methyl-5,9-octacosadienoic acid. nih.govmdpi.com
Fatty acid analysis of sponges often reveals a high abundance of iso- and anteiso-branched fatty acids, which are well-established biomarkers for bacteria. nih.govmdpi.com The sponge itself is thought to lack the enzymes to introduce these methyl branches. Therefore, the prevailing hypothesis is that the sponge acquires these branched building blocks, such as 10-methylhexadecanoic acid, from its endosymbiotic bacteria. nih.gov These microbial fatty acids are then taken up by the sponge's cells and shuttled into the host's fatty acid synthesis machinery, where they are elongated and desaturated to produce the final very-long-chain demospongic acids. nih.gov This metabolic cooperation highlights the crucial role of symbiosis in the production of unique chemical compounds in marine environments. frontiersin.org
Stereochemical Control in De Novo Synthesis
The geometry of the double bonds in naturally occurring fatty acids is critical to their function and is under strict enzymatic control. In 27-Methyl-5,9-octacosadienoic acid, the double bonds are in the cis (or Z) configuration, denoted as (5Z,9Z). researchgate.netorscience.ru
This stereochemical outcome is determined by the desaturase enzymes. Animal and sponge fatty acid desaturases almost invariably introduce double bonds with cis geometry. nih.gov The active site of the enzyme binds the saturated fatty acid substrate in a specific orientation, and the oxidative process removes two hydrogen atoms from the same side of the carbon chain, resulting in the formation of a cis double bond. The synthesis of (5Z,9Z) dienes is often achieved through sequential desaturation, and the enzymes involved ensure that both newly formed double bonds adopt this specific, thermodynamically less stable, but biologically crucial, configuration. nih.gov
Table 2: Proposed Biosynthetic Pathway for 27-Methyl-5,9-octacosadienoic Acid
| Step | Precursor/Intermediate | Key Enzyme(s) | Process | Resulting Intermediate/Product |
|---|---|---|---|---|
| 1 | Branched-chain fatty acid (e.g., 10-methylhexadecanoic acid) | Fatty Acid Elongase System | Chain Elongation | 27-Methyloctacosanoic acid |
| 2 | 27-Methyloctacosanoic acid | Δ9-Desaturase | Desaturation | 27-Methyl-9-octacosenoic acid |
Advanced Chemical Synthesis of 27 Methyl 5,9 Octacosadienoic Acid and Structural Analogs
Strategies for Constructing Long-Chain Dienoic Acid Scaffolds
The creation of the characteristic 5,9-dienoic acid backbone with cis stereochemistry is a critical aspect of the total synthesis. Several powerful reactions are utilized to achieve this, each with its own advantages and specific applications.
Alkyne-Bromide Coupling Methodologies
A robust and frequently employed strategy for constructing the carbon skeleton of long-chain fatty acids is through the coupling of alkyne and alkyl bromide fragments. nih.govnih.gov This method allows for the sequential building of the carbon chain, offering a high degree of control and predictability. For instance, a double-alkyne bromide coupling reaction involving 1,5-hexadiyne (B1215225) has been shown to be an effective approach for creating dimethylene-interrupted double bonds. nih.govnih.gov This strategy provides the significant advantage of achieving 100% cis stereochemical purity for both double bonds after a subsequent hydrogenation step. nih.govnih.gov
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example of this type of transformation. nih.gov This reaction and its variations are instrumental in forming the carbon-carbon bonds necessary to assemble the long chain of the fatty acid. numberanalytics.comorganic-chemistry.org Iron-catalyzed cross-coupling of alkyl bromides with alkynyl Grignard reagents also provides a viable route to substituted alkynes. organic-chemistry.org
Stereoselective Wittig Reactions
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. quora.comchemtube3d.com
Z-Selective (cis-alkene formation): Unstabilized ylides, typically those with alkyl substituents, generally lead to the formation of Z-alkenes with high selectivity. wikipedia.orgquora.com This is attributed to the kinetic control of the reaction, where the formation of the syn-oxaphosphetane intermediate is irreversible and proceeds at a faster rate. quora.comt-kougei.ac.jp
E-Selective (trans-alkene formation): Stabilized ylides, which contain electron-withdrawing groups, typically yield E-alkenes. quora.comchemtube3d.com In this case, the initial oxaphosphetane formation is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the E-alkene. quora.comt-kougei.ac.jp
For the synthesis of 27-methyl-5,9-octacosadienoic acid, where cis double bonds are required, the use of unstabilized ylides in a Wittig reaction would be the appropriate choice.
Controlled Hydrogenation for Cis-Stereochemistry (e.g., Lindlar Conditions)
The reduction of alkynes provides a powerful method for the stereospecific synthesis of cis-alkenes. When an alkyne is hydrogenated, the use of a "poisoned" catalyst, such as Lindlar's catalyst, is crucial to stop the reaction at the alkene stage and prevent further reduction to an alkane. quora.compearson.com
Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with a poison like lead acetate (B1210297) or quinoline, deactivates the catalyst just enough to allow for the syn-addition of hydrogen to the alkyne, resulting in the formation of a cis-alkene. quora.comrsc.orgyoutube.com This method is highly reliable for producing alkenes with the desired cis-stereochemistry, a critical feature of many naturally occurring fatty acids. doubtnut.comresearchgate.net
Synthetic Routes to Methyl-Branched Very Long-Chain Fatty Acids
The introduction of a methyl branch at a specific position on a long aliphatic chain, as in the case of the 27-methyl group in 27-methyl-5,9-octacosadienoic acid, requires precise synthetic control. Fatty acid synthase (FASN) can utilize methylmalonyl-CoA instead of malonyl-CoA to introduce methyl branches into fatty acid chains. nih.gov
Several synthetic strategies have been developed to achieve this:
Use of Branched Building Blocks: One common approach involves the use of starting materials that already contain the desired methyl branch. For example, the synthesis of 17-methyloctadecanoic acid has been reported, providing a precedent for the synthesis of terminally branched fatty acids. acs.org
Radical and Electrophilic Additions: Alkyl radicals can be added to unsaturated fatty compounds to introduce branching. researchgate.net Similarly, electrophilic additions of alkyl carbenium ions, generated from alkyl chloroformates and ethylaluminum sesquichloride, can produce well-defined alkyl-branched oleochemicals in good yields. researchgate.net
Coupling Reactions: Modern coupling reactions offer versatile methods for constructing branched chains. For instance, phosphoranes can react with ω-oxo esters to produce methyl-branched alkenoates. rsc.org Additionally, the coupling of alkylcopper reagents with Grignard reagents and ω-iodo esters can yield methyl-branched alkanoates. rsc.org
The synthesis of very long-chain fatty acids (VLCFAs), those with 24 or more carbon atoms, often involves the elongation of existing long-chain fatty acids. rsc.orgrsc.org This can be achieved through iterative cycles of elongation, often involving coupling reactions to add two-carbon units at a time. reactome.orgnih.gov
Methodological Challenges and Innovations in Total Synthesis
The total synthesis of complex molecules like 27-methyl-5,9-octacosadienoic acid is fraught with challenges that necessitate innovative solutions.
Challenges:
Stereochemical Control: Achieving the correct stereochemistry at multiple chiral centers and across double bonds is a persistent challenge.
Purification: The separation of structurally similar intermediates and final products can be difficult.
Functional Group Compatibility: The various functional groups present in the molecule must be compatible with the reaction conditions used throughout the synthesis.
Innovations:
Development of Novel Catalysts: The creation of new and more selective catalysts for reactions like cross-coupling and hydrogenation has significantly improved the efficiency and stereoselectivity of fatty acid synthesis. rsc.org
Enzymatic Synthesis: The use of enzymes, such as those involved in fatty acid biosynthesis, offers a highly specific and environmentally friendly alternative to traditional chemical methods. researchgate.netfraunhofer.de
Advanced Analytical Techniques: The use of powerful analytical methods, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is essential for characterizing complex intermediates and confirming the structure of the final product. researchgate.net
The successful synthesis of 27-methyl-5,9-octacosadienoic acid and its analogs relies on a combination of established and innovative synthetic methodologies to overcome these inherent challenges. cam.ac.uknih.gov
Sophisticated Analytical Methodologies for the Characterization of 27 Methyl 5,9 Octacosadienoic Acid
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is indispensable for the detailed structural analysis of fatty acids. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy offer a non-destructive means to probe the chemical environment of individual atoms and functional groups within the molecule. nih.govmdpi.com
NMR spectroscopy stands as a powerful tool for the structural determination of fatty acids and their derivatives. aocs.org It allows for the qualitative and quantitative analysis of lipid molecules, even within complex mixtures. nih.gov While it has lower sensitivity compared to mass spectrometry, its non-destructive nature and the wealth of structural information it provides make it invaluable. nih.gov
Proton NMR (1H-NMR) is instrumental in identifying and quantifying key protons within the 27-Methyl-5,9-octacosadienoic acid structure. The olefinic protons (–CH=CH–) of the double bonds at the C5 and C9 positions typically resonate in the region of 5.30–5.5 ppm. nih.gov The precise chemical shifts and coupling constants of these protons can provide initial insights into the geometry of the double bonds.
The terminal methyl group at the C28 position and the branched methyl group at C27 exhibit signals in the upfield region of the spectrum, generally between 0.86 and 0.98 ppm. nih.gov The integration of these signals allows for the quantification of the fatty acid. aocs.org The protons on the carbon alpha to the carboxylic acid (C2) are typically found around 2.2-2.4 ppm, while allylic protons (at C4, C7, and C8) appear in the range of 2.0-2.8 ppm. nih.govresearchgate.net
Interactive Data Table: Predicted 1H-NMR Chemical Shifts for 27-Methyl-5,9-octacosadienoic Acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | ~10-12 | br s |
| Olefinic H (C5, C6, C9, C10) | 5.30 - 5.50 | m |
| α-CH2 (C2) | 2.20 - 2.40 | t |
| Allylic CH2 (C4, C7, C8) | 2.00 - 2.80 | m |
| CH2 adjacent to COOH (C3) | 1.50 - 1.70 | m |
| Bulk (CH2)n | 1.20 - 1.40 | m |
| CH (C27) | 1.50 - 1.60 | m |
| Terminal CH3 (C28) | 0.86 - 0.90 | t |
| Branched CH3 (C27-Methyl) | 0.92 - 0.98 | d |
Predicted values are based on typical ranges for similar long-chain unsaturated and branched fatty acids. Actual values may vary.
Carbon-13 NMR (13C-NMR) provides a detailed map of the carbon skeleton of 27-Methyl-5,9-octacosadienoic acid. The larger chemical shift dispersion of 13C-NMR, compared to 1H-NMR, allows for the resolution of individual carbon signals, which is crucial for unambiguous assignment. researchgate.netmagritek.com
The carboxyl carbon (C1) is the most downfield signal, typically appearing around 180 ppm. The olefinic carbons (C5, C6, C9, C10) resonate in the 128-132 ppm region. nih.gov The chemical shifts of the carbons in the long aliphatic chain are found between 22 and 35 ppm, with specific shifts for carbons near the functional groups (carboxyl, double bonds, and methyl branch). The terminal methyl carbon (C28) and the branched methyl carbon at C27 will have distinct signals in the upfield region, typically between 14 and 20 ppm. magritek.com
Interactive Data Table: Predicted 13C-NMR Chemical Shifts for 27-Methyl-5,9-octacosadienoic Acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-COOH) | ~180 |
| C5, C6, C9, C10 (Olefinic) | 128 - 132 |
| C2 (α to COOH) | 33 - 35 |
| C3 (β to COOH) | 24 - 26 |
| Allylic Carbons (C4, C7, C8) | 26 - 28 |
| Bulk (CH2)n | 28 - 31 |
| C26 | 36 - 38 |
| C27 | 33 - 35 |
| C28 (Terminal CH3) | ~14 |
| C27-Methyl | 19 - 21 |
Predicted values are based on typical ranges for similar long-chain unsaturated and branched fatty acids. Actual values may vary.
Two-dimensional (2D) NMR experiments are essential for connecting the proton and carbon signals, leading to a complete structural assignment. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 27-Methyl-5,9-octacosadienoic acid, COSY would show correlations between adjacent protons, such as the olefinic protons and their neighboring allylic protons, and throughout the aliphatic chain. This helps to trace the connectivity of the carbon backbone. researchgate.net
HSQC-ME (Multiplicity-Edited Heteronuclear Single Quantum Coherence): This powerful technique correlates protons directly to the carbons they are attached to. magritek.comyoutube.com It simplifies the spectrum by showing which protons are bonded to which carbons. The multiplicity-edited version further distinguishes between CH, CH2, and CH3 groups, which is invaluable for assigning the crowded aliphatic region of the spectrum. magritek.com For instance, the methyl protons at C27 and C28 would show correlations to their respective carbon signals, confirming their assignments.
FT-IR spectroscopy provides key information about the functional groups present in a molecule and is particularly useful for determining the geometry of the double bonds. mdpi.com The C=C stretching vibration in the region of 1640-1680 cm-1 confirms the presence of unsaturation.
Crucially, the stereochemistry (cis or trans) of the double bonds can be determined by analyzing the C-H out-of-plane bending vibrations. A strong absorption band around 960-970 cm-1 is characteristic of a trans double bond, while a band in the region of 675-730 cm-1 would indicate a cis configuration. youtube.com The presence or absence of these bands in the FT-IR spectrum of 27-Methyl-5,9-octacosadienoic acid can therefore confirm the geometry of the double bonds at the C5 and C9 positions. researchgate.net The spectrum will also show characteristic absorptions for the carboxylic acid O-H stretch (a broad band around 2500-3300 cm-1) and C=O stretch (around 1700-1725 cm-1), as well as C-H stretching vibrations of the aliphatic chain (2850-3000 cm-1). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Chromatographic and Mass Spectrometric Platforms
While NMR and FT-IR provide detailed structural information, chromatography coupled with mass spectrometry is essential for the separation, identification, and quantification of 27-Methyl-5,9-octacosadienoic acid, especially from complex biological matrices. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. researchgate.netnih.gov For GC analysis, the carboxylic acid is typically derivatized to a more volatile form, such as a fatty acid methyl ester (FAME). The resulting FAME is then separated on a GC column based on its volatility and interaction with the stationary phase. The retention time provides a preliminary identification.
The mass spectrometer then fragments the eluted compound in a reproducible manner, generating a unique mass spectrum that acts as a molecular fingerprint. For branched-chain fatty acids, the fragmentation pattern can be complex but provides crucial information for locating the position of the methyl group. acs.org Chemical ionization (CI) and tandem mass spectrometry (MS/MS) are often employed to obtain more detailed structural information and to differentiate between isomers that may co-elute from the GC column. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly for analyzing the intact fatty acid without derivatization. creative-proteomics.com Reverse-phase LC can effectively separate fatty acids based on their chain length and degree of unsaturation. The high-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, allowing for the determination of the elemental composition and further confirming the identity of 27-Methyl-5,9-octacosadienoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids. ifremer.fr However, due to the low volatility of long-chain fatty acids like 27-Methyl-5,9-octacosadienoic acid, a derivatization step is essential to convert them into more volatile forms, typically fatty acid methyl esters (FAMEs). scispace.comnih.gov
Once derivatized, the sample is introduced into the GC, where the FAMEs are separated based on their boiling points and interactions with the stationary phase of the capillary column. sigmaaldrich.com The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound. For quantitative analysis, the area of the chromatographic peak corresponding to the target analyte is measured and compared to the response of a known amount of an internal or external standard. acs.orgnih.gov
Challenges in the GC-MS analysis of branched-chain fatty acids can arise from co-elution with other fatty acids, particularly monounsaturated isomers. acs.org The use of high-resolution capillary columns and optimized temperature programs can help to mitigate these issues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Lipidomic Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a vital tool for comprehensive lipidomic analysis, offering high sensitivity and specificity. nih.govnih.gov This technique is particularly advantageous for analyzing complex biological samples where numerous lipid species are present. jsbms.jpmdpi.com
In an LC-MS/MS workflow, the lipid extract is first separated by liquid chromatography, often using a reversed-phase column where lipids are separated based on their hydrophobicity. The eluting compounds are then ionized, typically using electrospray ionization (ESI), and introduced into the tandem mass spectrometer. The first mass analyzer (MS1) selects the precursor ion corresponding to the deprotonated molecule of 27-Methyl-5,9-octacosadienoic acid. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and allows for accurate quantification even in complex matrices. jsbms.jp
Specialized Approaches for Structural Isomerism and Branch Point Determination
The unambiguous structural elucidation of 27-Methyl-5,9-octacosadienoic acid requires specialized techniques to pinpoint the exact location of the methyl branch and to determine the geometry of the two double bonds.
Catalytic Hydrogenation for Methyl Branching Position Identification
Catalytic hydrogenation is a chemical reaction that reduces the double bonds in a fatty acid to single bonds. sci-hub.stgoogle.comresearchgate.net By converting 27-Methyl-5,9-octacosadienoic acid to its fully saturated analogue, 27-methyloctacosanoic acid, the complexity of the molecule is reduced, simplifying the subsequent analysis for determining the branch point.
The resulting saturated branched-chain fatty acid can then be analyzed by GC-MS. The mass spectrum of the FAME of a saturated branched-chain fatty acid will show characteristic fragmentation patterns that can help to identify the position of the methyl group. The location of the branch point can be deduced by examining the gaps in the series of ions corresponding to the fragmentation along the carbon chain.
Silver Ion Chromatography for Geometric Isomer Separation
Silver ion chromatography is a powerful technique for separating fatty acid isomers based on the number, position, and configuration (cis/trans) of their double bonds. nih.govresearchgate.netaocs.org The separation is based on the reversible interaction between the π-electrons of the double bonds and silver ions immobilized on a solid support (e.g., silica (B1680970) gel). sigmaaldrich.comaocs.org
Fatty acids with more double bonds are retained more strongly. Furthermore, cis isomers, having a more accessible double bond, form stronger complexes with the silver ions and are therefore retained longer than their trans counterparts. sigmaaldrich.com This technique can be performed using thin-layer chromatography (TLC), column chromatography, or high-performance liquid chromatography (HPLC). By applying silver ion chromatography to a sample containing 27-Methyl-5,9-octacosadienoic acid, it is possible to separate the different geometric isomers (e.g., cis,cis; cis,trans; trans,cis; trans,trans) that may be present.
| Technique | Principle | Application to 27-Methyl-5,9-octacosadienoic Acid |
| Catalytic Hydrogenation | Reduction of double bonds to single bonds | Simplifies the structure to allow for the determination of the methyl branch position via GC-MS analysis of the resulting saturated fatty acid. |
| Silver Ion Chromatography | Differential interaction of double bonds with silver ions | Separation of the cis/trans geometric isomers of the 5,9-octacosadienoic acid moiety. |
Biological Roles and Ecological Significance of 27 Methyl 5,9 Octacosadienoic Acid
Functional Contributions to Biological Membranes
The distinct chemical architecture of 27-Methyl-5,9-octacosadienoic acid, featuring a long carbon chain with a methyl branch and non-conjugated double bonds, suggests specialized roles within the lipid bilayers of cellular membranes.
Branched-chain fatty acids, a category that includes 27-Methyl-5,9-octacosadienoic acid, are known to influence the physical properties of biological membranes. The presence of a methyl group introduces a kink in the fatty acid chain, which disrupts the tight packing of phospholipids (B1166683). This disruption can increase membrane fluidity, a critical factor for the function of membrane-bound proteins and for cellular processes such as endocytosis and cell signaling. youtube.com The lower melting points of branched-chain fatty acids compared to their straight-chain counterparts contribute to maintaining membrane fluidity, particularly in organisms living in cold marine environments. youtube.com
Furthermore, non-methylene-interrupted fatty acids, such as the Δ5,9 series to which this compound belongs, are thought to confer enhanced resistance to oxidative stress and degradation by microbial lipases. nih.govresearchgate.net This increased stability is of significant benefit to organisms like marine sponges, which are filter feeders constantly exposed to a high load of microorganisms and oxidative agents in the water column. nih.govresearchgate.net
Very-long-chain fatty acids are integral components of various lipid classes, including phospholipids and sphingolipids, which are essential for maintaining cellular membrane structure and function. nih.gov The biosynthesis of VLCFAs like 27-Methyl-5,9-octacosadienoic acid involves specialized elongase and desaturase enzymes. nih.gov In plants, VLCFAs are crucial for the synthesis of membrane lipids in the plasma membrane and vacuolar membrane. nih.gov While the specific pathways in marine invertebrates are still under investigation, it is evident that these unusual fatty acids are actively synthesized and incorporated into cellular lipids, indicating a controlled and significant role in lipid homeostasis. nih.govresearchgate.net
Potential as Intra- and Intercellular Signaling Molecules
While direct evidence for the signaling role of 27-Methyl-5,9-octacosadienoic acid is currently limited, the bioactivity of related compounds suggests a strong potential for such functions. Fatty acids and their derivatives are well-established signaling molecules involved in a myriad of cellular processes.
Research into Δ5,9 fatty acids from marine sponges has revealed interesting biological activities, including antiplasmodial effects and the inhibition of topoisomerase I. nih.gov The latter is a mechanism that can lead to cytotoxicity, which has been observed in some Δ5,9 fatty acids tested against cancer cell lines. nih.gov These bioactive properties suggest that these molecules could act as defensive chemicals or have roles in regulating cellular processes within the producing organism. Furthermore, the general class of branched-long-chain monomethyl fatty acids has been shown to possess a range of beneficial bioactivities, including anti-inflammatory and antiproliferative effects in cancer cells. nih.govacs.org
Ecological Implications and Biogeochemical Cycling
The restricted distribution of 27-Methyl-5,9-octacosadienoic acid and related NMI fatty acids to specific marine invertebrates makes them valuable tools for ecological and taxonomic studies.
The unique fatty acid profiles of marine organisms can serve as biomarkers to trace trophic relationships within a food web. nih.gov As primary producers, such as phytoplankton and bacteria, have distinct fatty acid signatures, these markers can be transferred through consumers, allowing scientists to identify predator-prey links. The presence of unusual fatty acids like 27-Methyl-5,9-octacosadienoic acid in organisms such as sponges could serve as a specific biomarker, indicating the contribution of these organisms to the diet of their predators.
The presence and relative abundance of specific fatty acids can be used as a chemotaxonomic tool to differentiate between species. Non-methylene-interrupted fatty acids are particularly useful in this regard due to their limited and specific distribution. nih.govnih.gov For instance, the Δ5,9 fatty acids are characteristic of certain sponges and molluscs. nih.govresearchgate.net The identification of 27-Methyl-5,9-octacosadienoic acid within a marine invertebrate could, therefore, aid in its taxonomic classification, providing a chemical fingerprint that complements morphological and genetic data. The class Demospongiae, in particular, is known for producing a wide array of bioactive compounds, including unique fatty acids, which are valuable for these chemotaxonomic studies. nih.govresearchgate.netresearchgate.net
Emerging Research Frontiers and Future Directions for 27 Methyl 5,9 Octacosadienoic Acid
Comprehensive Elucidation of Enzyme Systems Involved in its Biosynthesis
The biosynthesis of 27-Methyl-5,9-octacosadienoic acid is presumed to be a multi-step process involving a consortium of specialized enzymes, likely originating from the sponge's symbiotic microbial community. nih.gov While the precise pathway has not been experimentally verified, a hypothetical sequence can be constructed based on known fatty acid metabolism in bacteria and marine invertebrates. nih.govmdpi.comresearchgate.net
The process likely begins with a branched-chain primer, followed by elongation and desaturation steps.
Priming for Branched-Chain Synthesis: The anteiso structure, with a methyl group on the antepenultimate carbon (C-27), strongly suggests the use of a primer derived from the amino acid L-isoleucine. wikipedia.org In bacteria, isoleucine is converted to 2-methylbutyryl-CoA, which serves as the starter unit for the synthesis of anteiso-fatty acids. wikipedia.orgasm.org
Elongation by Fatty Acid Synthase (FAS): The 2-methylbutyryl-CoA primer would then enter the fatty acid synthesis cycle. Elongation would proceed via the addition of two-carbon units from malonyl-CoA, catalyzed by a Type II fatty acid synthase (FAS) system, which is common in bacteria. nih.govasm.org
Chain Elongation to a Very-Long-Chain Fatty Acid: After the initial synthesis of a long-chain fatty acid, further elongation to the C29 backbone is carried out by specific elongase of very-long-chain fatty acids (Elovl) enzymes. mdpi.comnih.gov These membrane-bound enzymes are responsible for extending fatty acid chains beyond the typical C16 or C18 length. mdpi.comnih.gov
Introduction of Double Bonds: The two cis double bonds at the Δ5 and Δ9 positions are introduced by specific fatty acyl desaturase (Fad) enzymes. mdpi.com These enzymes, known as front-end desaturases, act on the fully elongated saturated fatty acid chain. The biosynthesis would require at least two distinct desaturases with specific regioselectivity to create the 5,9-diene system. Marine invertebrates are known to possess a diverse array of these enzymes. researchgate.net
Future research must focus on identifying and characterizing these putative enzymes from the source organisms, such as the sponges Chondrosia remiformis and Myrmekioderma styx, and their associated symbionts.
Table 1: Putative Enzyme Systems in the Biosynthesis of 27-Methyl-5,9-octacosadienoic Acid
| Biosynthetic Step | Putative Enzyme Class | Substrate | Product | Probable Origin |
| Primer Formation | Branched-chain amino acid aminotransferase & Branched-chain α-keto acid dehydrogenase | L-isoleucine | 2-Methylbutyryl-CoA | Bacterial Symbiont |
| Initial Elongation | Fatty Acid Synthase (FAS) Type II | 2-Methylbutyryl-CoA + Malonyl-CoA | Long-chain anteiso-fatty acyl-ACP | Bacterial Symbiont |
| VLCFA Elongation | Elongase of Very-Long-Chain Fatty Acids (Elovl) | Long-chain anteiso-acyl-CoA + Malonyl-CoA | 27-Methyl-octacosanoyl-CoA | Sponge / Symbiont |
| Desaturation | Δ9-Desaturase | 27-Methyl-octacosanoyl-CoA | 27-Methyl-9-octacosenoyl-CoA | Sponge / Symbiont |
| Desaturation | Δ5-Desaturase | 27-Methyl-9-octacosenoyl-CoA | 27-Methyl-5,9-octacosadienoyl-CoA | Sponge / Symbiont |
Investigation of Specific Receptor Interactions and Downstream Signaling Pathways
Long-chain and very-long-chain fatty acids are not just structural components of membranes; they are also critical signaling molecules that modulate cellular processes by interacting with specific receptors. nih.gov Given its structure, 27-Methyl-5,9-octacosadienoic acid is a candidate ligand for several receptor families.
Nuclear Receptors (PPARs): Very-long-chain and branched-chain fatty acids are known to be potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform. nih.govacs.org Binding to PPARα typically leads to the transcriptional upregulation of genes involved in fatty acid β-oxidation, suggesting a role in regulating lipid homeostasis. nih.gov
G-Protein Coupled Receptors (GPCRs): The free fatty acid receptors GPR40 (FFAR1) and GPR120 (FFAR4) are activated by medium- and long-chain fatty acids, including polyunsaturated ones. nih.govmdpi.com GPR120, in particular, is a receptor for omega-3 fatty acids and mediates potent anti-inflammatory and insulin-sensitizing effects. mdpi.comresearchgate.net Activation of these receptors can trigger downstream signaling cascades involving G-proteins, β-arrestins, and changes in intracellular calcium levels. mdpi.comresearchgate.net
Future studies should employ binding assays and cell-based reporter systems to determine if 27-Methyl-5,9-octacosadienoic acid or its CoA-thioester is a direct ligand for these receptors. Elucidating these interactions will be key to understanding its potential physiological roles, which could range from metabolic regulation to immunomodulation. nih.gov
Table 2: Potential Receptor Targets and Downstream Signaling
| Receptor Target | Receptor Class | Known Ligand Class | Potential Downstream Pathways |
| PPARα | Nuclear Receptor | VLCFAs, Branched-Chain Fatty Acyl-CoAs nih.govacs.org | Upregulation of β-oxidation genes, lipid homeostasis |
| GPR120 (FFAR4) | GPCR | Long-Chain Polyunsaturated Fatty Acids mdpi.com | Gq/11 activation, Ca2+ mobilization, β-arrestin recruitment, anti-inflammatory signaling |
| GPR40 (FFAR1) | GPCR | Medium- & Long-Chain Fatty Acids nih.gov | Gq/11 activation, insulin (B600854) secretion modulation |
Advanced Stereochemical Synthesis for Enantiomeric Studies
The methyl group at the C-27 position makes 27-Methyl-5,9-octacosadienoic acid a chiral molecule. The absolute stereochemistry (S or R configuration) is crucial as enantiomers can have vastly different biological activities. tandfonline.com Since the compound is likely biosynthesized from L-isoleucine, the (S)-configuration is predicted, but this requires confirmation.
A key research frontier is the development of an advanced stereochemical total synthesis of both the (S) and (R) enantiomers. This would not only confirm the structure of the natural product but also provide the pure enantiomers needed for detailed biological evaluation. A plausible synthetic strategy can be adapted from established methods for creating similar complex fatty acids. nih.govnih.gov
Key synthetic steps would include:
Synthesis of the Chiral Tail: Preparation of a chiral building block containing the anteiso-methyl group.
Formation of the Diene System: A highly stereoselective method, such as a double-alkyne coupling reaction followed by a Lindlar hydrogenation, would be employed to construct the (5Z,9Z)-diene system with 100% cis stereochemical purity. nih.govnih.gov
Coupling and Final Elaboration: Coupling the chiral tail with the diene-containing fragment and subsequent elaboration to the final carboxylic acid.
Once synthesized, the enantiomers can be separated and analyzed using chiral chromatography techniques (e.g., HPLC with a chiral stationary phase) to determine the enantiomeric composition of the natural product. tandfonline.comnih.gov
Integration of Omics Data for Systems-Level Understanding of its Biological Context
To fully understand the biological significance of 27-Methyl-5,9-octacosadienoic acid, it must be studied within the complex metabolic network of its host organism. Modern "omics" technologies provide the tools for such a systems-level analysis. creative-proteomics.comuva.es
Lipidomics: High-resolution mass spectrometry-based lipidomics can be used to profile the entire lipid composition of the source sponges (Chondrosia remiformis, Myrmekioderma styx) and their microbial symbionts. uva.es By quantifying the relative abundance of 27-Methyl-5,9-octacosadienoic acid and correlating it with other lipids and environmental or physiological conditions (e.g., season, reproductive state), researchers can infer its role in membrane structure or as a precursor for other bioactive lipids.
Transcriptomics and Genomics: Sequencing the genome of the host sponge and the metagenome of its symbiotic community can identify the genes encoding the biosynthetic enzymes (FAS, elongases, desaturases) responsible for producing the fatty acid. uva.es Correlating the expression levels of these genes (via transcriptomics) with the abundance of the fatty acid can provide strong evidence for the biosynthetic pathway and its regulation. researchgate.net
Metabolomics: Untargeted metabolomics can map the broader metabolic network, identifying precursors (like isoleucine) and potential downstream metabolites of 27-Methyl-5,9-octacosadienoic acid. This approach can help place the compound into a larger biological context, linking it to central carbon metabolism, amino acid pathways, and other specialized metabolite biosynthesis. creative-proteomics.com
Integrating these omics datasets will be essential for building a comprehensive model of the compound's life cycle—from its synthesis and transport to its ultimate function and degradation—within the marine sponge holobiont. frontiersin.org
Q & A
Basic Research Questions
Q. How is 27-methyl-5,9-octacosadienoic acid identified in marine sponges, and what methodological steps are critical for its isolation?
- Answer : The compound is isolated via lipid extraction (e.g., chloroform-methanol mixtures) followed by column chromatography (silica gel or reverse-phase) to separate phospholipid fractions. Structural confirmation requires gas chromatography-mass spectrometry (GC-MS) for chain-length determination and nuclear magnetic resonance (NMR) to resolve double-bond positions and methyl branching. For example, its identification in Chondrosia remiformis and Myrmekioderma styx sponges relied on comparing retention indices and spectral data with synthetic standards .
Q. What is the biological significance of 27-methyl-5,9-octacosadienoic acid in sponge physiology?
- Answer : The compound is hypothesized to enhance membrane fluidity in sponges due to its branched, unsaturated structure, which may adaptively respond to environmental stressors. Additionally, iso/anteiso fatty acids like this are implicated in antimicrobial defense, as seen in sponge lipidomic studies. Methodologically, this is validated by correlating fatty acid profiles with microbial resistance assays in sponge tissues .
Q. What are the standard synthetic routes for 27-methyl-5,9-octacosadienoic acid, and how is stereochemical control achieved?
- Answer : Total synthesis involves Wittig or Horner-Wadsworth-Emmons reactions to install cis double bonds at C5 and C8. Methyl branching at C27 is introduced via alkylation of acetylide intermediates or enzymatic catalysis. Stereochemical purity is ensured by chiral column chromatography or asymmetric synthesis techniques, as demonstrated in the synthesis of structurally analogous demospongic acids .
Advanced Research Questions
Q. How can contradictory data on the biosynthetic origin of 27-methyl-5,9-octacosadienoic acid be resolved?
- Answer : Discrepancies in proposed pathways (e.g., bacterial symbiont vs. sponge endogenous synthesis) require isotopic labeling (e.g., -acetate) to trace precursor incorporation. Comparative lipidomics of axenic sponge cultures and symbiotic microbiomes can isolate biosynthetic contributions. Methodological rigor includes using stable isotope probing (SIP) coupled with nanoSIMS imaging to localize metabolic activity .
Q. What challenges arise in structural elucidation of 27-methyl-5,9-octacosadienoic acid, and how are they addressed?
- Answer : Challenges include distinguishing iso (terminal) vs. anteiso (penultimate) methyl branching and confirming Z-stereochemistry of double bonds. Advanced techniques include:
- 2D-NMR (COSY, HSQC, HMBC) to assign methyl group positions.
- Ozonolysis followed by GC-MS to map double-bond locations.
- X-ray crystallography of derivatized esters (e.g., p-bromophenacyl esters) for absolute configuration .
Q. How should experimental designs be structured to assess the compound’s antimicrobial efficacy while minimizing confounding variables?
- Answer : Use a tiered approach:
In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/-negative bacteria, with solvent controls (e.g., DMSO) to rule out artifacts.
Membrane interaction studies : Fluorescence anisotropy or Langmuir monolayer experiments to quantify lipid bilayer disruption.
In vivo validation : Microbiome perturbation assays in sponge explants, controlling for host immune responses via RNA-seq of immune-related genes .
Methodological Considerations for Data Reproducibility
- Metadata documentation : Adhere to ICES guidelines for chemical metadata, including extraction protocols, instrument calibration (e.g., GC-MS parameters), and sample storage conditions to ensure cross-study comparability .
- Statistical rigor : Apply clustered data analysis (e.g., mixed-effects models) when testing biological replicates to account for intra-sponge variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
